![molecular formula C30H36N2O2 B296019 2-Methyl-8-({10-[(2-methyl-8-quinolinyl)oxy]decyl}oxy)quinoline](/img/structure/B296019.png)
2-Methyl-8-({10-[(2-methyl-8-quinolinyl)oxy]decyl}oxy)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-8-({10-[(2-methyl-8-quinolinyl)oxy]decyl}oxy)quinoline is a chemical compound that has been gaining significant attention in scientific research. This compound, also known as MQO-2, has been found to have potential applications in various fields, including medicine, biology, and chemistry.
作用機序
The mechanism of action of 2-Methyl-8-({10-[(2-methyl-8-quinolinyl)oxy]decyl}oxy)quinoline is not fully understood. However, it has been suggested that the compound acts by inhibiting the activity of enzymes involved in cancer cell growth. It has also been found to bind to iron ions, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In cancer cells, it has been found to inhibit cell growth and induce cell death. It has also been found to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the advantages of using 2-Methyl-8-({10-[(2-methyl-8-quinolinyl)oxy]decyl}oxy)quinoline in lab experiments is its high stability and solubility in various solvents. This makes it easy to handle and use in experiments. However, one limitation is that the compound is relatively expensive, which may limit its use in some experiments.
将来の方向性
There are several future directions for the research on 2-Methyl-8-({10-[(2-methyl-8-quinolinyl)oxy]decyl}oxy)quinoline. One direction is to investigate its potential applications in the treatment of cancer and inflammatory diseases. Another direction is to explore its use as a fluorescent probe for the detection of other metal ions in cells. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its effects on biological systems.
合成法
The synthesis of 2-Methyl-8-({10-[(2-methyl-8-quinolinyl)oxy]decyl}oxy)quinoline involves a multi-step process that includes the reaction of 2-methyl-8-hydroxyquinoline with 10-bromodecanoic acid, followed by the reaction with potassium carbonate and 2-methyl-8-bromoquinoline. The final product is obtained through the reaction of the intermediate with potassium tert-butoxide and 1-bromo-3-methylbutane. This synthesis method has been optimized to produce high yields of the compound.
科学的研究の応用
2-Methyl-8-({10-[(2-methyl-8-quinolinyl)oxy]decyl}oxy)quinoline has been found to have potential applications in various scientific research fields. In medicine, it has been investigated for its anti-cancer properties, as it has been found to inhibit the growth of cancer cells. In biology, it has been used as a fluorescent probe to detect the presence of iron ions in cells. In chemistry, it has been used as a ligand for the synthesis of metal complexes.
特性
分子式 |
C30H36N2O2 |
|---|---|
分子量 |
456.6 g/mol |
IUPAC名 |
2-methyl-8-[10-(2-methylquinolin-8-yl)oxydecoxy]quinoline |
InChI |
InChI=1S/C30H36N2O2/c1-23-17-19-25-13-11-15-27(29(25)31-23)33-21-9-7-5-3-4-6-8-10-22-34-28-16-12-14-26-20-18-24(2)32-30(26)28/h11-20H,3-10,21-22H2,1-2H3 |
InChIキー |
NBNNSTUGFAMPDF-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC=C2OCCCCCCCCCCOC3=CC=CC4=C3N=C(C=C4)C)C=C1 |
正規SMILES |
CC1=NC2=C(C=CC=C2OCCCCCCCCCCOC3=CC=CC4=C3N=C(C=C4)C)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-benzylidene-3-(4-methylphenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295941.png)
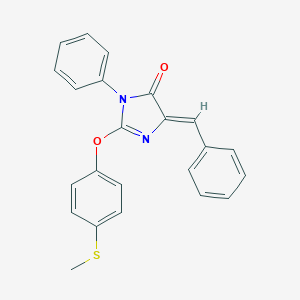
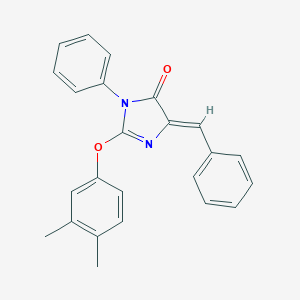
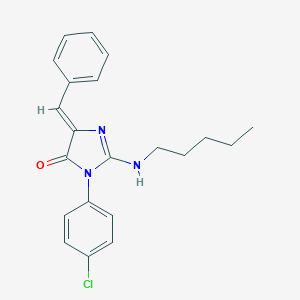
![3-[S-methyl-N-(4-methylphenyl)sulfonylsulfinimidoyl]benzoic acid](/img/structure/B295949.png)
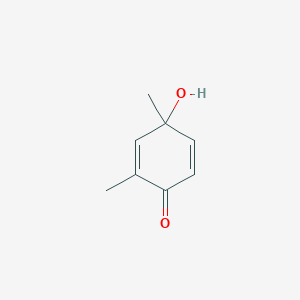
![8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B295953.png)
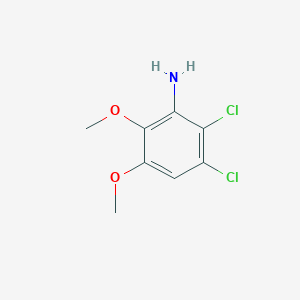
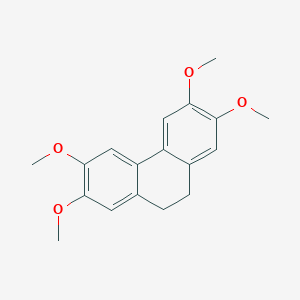
![3-Benzoyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B295957.png)
![9H-anthra[1,9-bc][1,5]benzothiazepin-9-one](/img/structure/B295958.png)
